Tert-butyl 5-amino-3,4-dihydroquinoline-1(2H)-carboxylate
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Overview
Description
Tert-butyl 5-amino-3,4-dihydroquinoline-1(2H)-carboxylate is an organic compound with the molecular formula C14H20N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 5-amino-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as quinoline derivatives and tert-butyl esters.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Reaction Steps: The process may include steps like amination, esterification, and cyclization to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Optimized Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-amino-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in chemical synthesis or applications.
Scientific Research Applications
Tert-butyl 5-amino-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Tert-butyl 5-amino-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways: It can modulate biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the tert-butyl and amino groups.
Tert-butyl 5-aminoquinoline-1-carboxylate: A similar compound with a different degree of saturation in the quinoline ring.
5-Amino-3,4-dihydroquinoline-1-carboxylate: Lacks the tert-butyl group but shares the amino and carboxylate functionalities.
Uniqueness: Tert-butyl 5-amino-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the presence of both the tert-butyl and amino groups, which confer specific chemical and biological properties that are distinct from its analogs.
Biological Activity
Tert-butyl 5-amino-3,4-dihydroquinoline-1(2H)-carboxylate, identified by CAS number 201150-73-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications.
- Molecular Formula : C₁₄H₂₀N₂O₂
- Molecular Weight : 248.32 g/mol
- Structure : The compound features a quinoline backbone with a tert-butyl group and an amino group at specific positions, contributing to its biological activity.
2. Synthesis
The synthesis of this compound typically involves the alkylation of quinoline derivatives followed by carboxylation reactions. A notable method includes the reaction of 5-amino-3,4-dihydroquinoline with tert-butyl chloroformate in the presence of a base such as sodium hydride or potassium carbonate in organic solvents like THF or dioxane .
3.1 Antiviral Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit antiviral properties, particularly against Hepatitis B Virus (HBV). In vitro studies demonstrated that certain quinoline derivatives can significantly inhibit HBV replication at concentrations as low as 10 µM. Although specific data for this compound is limited, its structural similarity to active compounds suggests potential antiviral effects .
3.2 Antibacterial Activity
Quinoline derivatives have also been explored for their antibacterial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds ranged from 0.195 to 6.25 µg/mL, indicating strong antibacterial activity . Future studies should evaluate the specific antibacterial efficacy of this compound.
3.3 Cytotoxicity and Safety Profile
Cytotoxicity assessments are essential for determining the safety profile of new compounds. Preliminary evaluations suggest that quinoline derivatives exhibit low cytotoxicity in cell lines used for testing antiviral activity. This characteristic is crucial for potential therapeutic applications .
4. Case Studies and Research Findings
5. Conclusion
This compound represents a promising candidate in the realm of medicinal chemistry with potential applications in antiviral and antibacterial therapies. Further research is warranted to elucidate its specific biological activities and mechanisms of action.
Properties
IUPAC Name |
tert-butyl 5-amino-3,4-dihydro-2H-quinoline-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-5-6-10-11(15)7-4-8-12(10)16/h4,7-8H,5-6,9,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEZTABFYIDAML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C=CC=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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